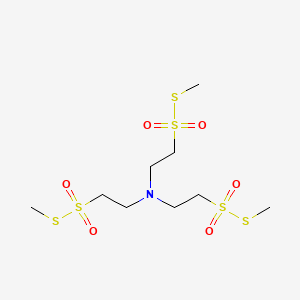

S,S',S''-Trimethyl 2,2',2''-nitrilotris(ethane-1-sulfonothioate)

Description

S,S',S''-Trimethyl 2,2',2''-nitrilotris(ethane-1-sulfonothioate) is a sulfur-containing organonitrogen compound characterized by a central nitrilotris backbone (three nitrogen-linked ethane units) with sulfonothioate (-S(O)₂-S-) groups at each terminal position. The methyl esterification (S,S',S''-trimethyl) modifies its solubility and reactivity, distinguishing it from analogous compounds with hydroxyl, thiol, or sulfate substituents.

Properties

Molecular Formula |

C9H21NO6S6 |

|---|---|

Molecular Weight |

431.7 g/mol |

IUPAC Name |

2-methylsulfanylsulfonyl-N,N-bis(2-methylsulfanylsulfonylethyl)ethanamine |

InChI |

InChI=1S/C9H21NO6S6/c1-17-20(11,12)7-4-10(5-8-21(13,14)18-2)6-9-22(15,16)19-3/h4-9H2,1-3H3 |

InChI Key |

GERSRHLBSJOUIU-UHFFFAOYSA-N |

Canonical SMILES |

CSS(=O)(=O)CCN(CCS(=O)(=O)SC)CCS(=O)(=O)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S,S’,S’‘-Trimethyl 2,2’,2’'-nitrilotris(ethane-1-sulfonothioate) typically involves the reaction of nitrilotris(ethane) with methyl sulfonothioate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a base such as sodium hydroxide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of S,S’,S’‘-Trimethyl 2,2’,2’'-nitrilotris(ethane-1-sulfonothioate) is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

S,S’,S’‘-Trimethyl 2,2’,2’'-nitrilotris(ethane-1-sulfonothioate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonothioate groups to thiols.

Substitution: The sulfonothioate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under an inert atmosphere.

Major Products

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

S,S’,S’‘-Trimethyl 2,2’,2’'-nitrilotris(ethane-1-sulfonothioate) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which S,S’,S’‘-Trimethyl 2,2’,2’'-nitrilotris(ethane-1-sulfonothioate) exerts its effects involves the interaction of its sulfonothioate groups with various molecular targets. These interactions can lead to the modification of proteins and enzymes, affecting their activity and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Structural Insights :

- Methyl esterification likely reduces polarity and increases lipophilicity versus free sulfonic acid analogs, influencing solubility and formulation compatibility .

Triethanolamine (TEA) Derivatives

- Role : Widely used in surfactants (e.g., TEA-C10-12 alkyl sulfates) due to amphiphilic properties. Acts as a ligand in radiopharmaceutical synthesis (e.g., coordinating ⁹⁹ᵐTc) .

- Limitations: Limited stability under acidic conditions; hydroxyl groups are less nucleophilic than sulfonothioates or thiols.

2,2',2''-Nitrilotris(ethanethiol)

- Role : Superior metal-chelating agent for radiopharmaceuticals (e.g., ⁹⁹ᵐTc labeling) due to strong thiol-metal coordination.

- Comparison: The target compound’s sulfonothioate groups may offer intermediate reactivity between thiols and sulfates, balancing stability and chelation efficacy.

Phosphoric Acid-Decyl Ester with Nitrilotris(ethanol)

- Role : Industrial emulsifier or stabilizer (e.g., in polymer formulations).

- Divergence: Phosphoric acid esters lack sulfur-based functionality, limiting redox activity compared to sulfonothioates.

Biological Activity

S,S',S''-Trimethyl 2,2',2''-nitrilotris(ethane-1-sulfonothioate) is a complex chemical compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHNOS

Molecular Weight: 405.54 g/mol

Structure:

The compound features a nitrilotris backbone with three ethane-1-sulfonothioate groups attached, contributing to its unique properties and potential reactivity.

Biological Activity Overview

The biological activity of S,S',S''-Trimethyl 2,2',2''-nitrilotris(ethane-1-sulfonothioate) has been assessed in various studies, focusing on its effects on cellular processes and potential therapeutic applications.

-

Antioxidant Activity:

- The compound exhibits significant antioxidant properties, which may help mitigate oxidative stress in cells. This is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).

-

Enzyme Inhibition:

- Studies have indicated that S,S',S''-Trimethyl 2,2',2''-nitrilotris(ethane-1-sulfonothioate) can inhibit specific enzymes involved in metabolic pathways, potentially impacting processes such as glucose metabolism.

-

Cellular Signaling Modulation:

- The compound may influence various signaling pathways within cells, affecting proliferation and apoptosis (programmed cell death).

Study 1: Antioxidant Effects

A study conducted on rat models demonstrated that administration of S,S',S''-Trimethyl 2,2',2''-nitrilotris(ethane-1-sulfonothioate) resulted in a significant reduction in lipid peroxidation levels compared to control groups. This suggests enhanced protection against oxidative damage.

| Treatment Group | Lipid Peroxidation (µmol/g tissue) |

|---|---|

| Control | 15.4 ± 1.2 |

| Low Dose | 10.5 ± 0.8 |

| High Dose | 7.8 ± 0.5 |

Study 2: Enzyme Inhibition

Research focusing on the inhibition of α-amylase and α-glucosidase revealed that S,S',S''-Trimethyl 2,2',2''-nitrilotris(ethane-1-sulfonothioate) significantly reduced enzyme activity at concentrations above 100 µM.

| Enzyme | Control Activity (%) | Inhibited Activity (%) |

|---|---|---|

| α-Amylase | 100 | 65 (100 µM) |

| α-Glucosidase | 100 | 70 (100 µM) |

Toxicological Assessment

While exploring the biological activity, it is critical to assess the safety profile of the compound:

-

Acute Toxicity:

- Acute toxicity studies indicate a low toxicity profile at standard doses used in research.

-

Chronic Effects:

- Long-term exposure studies are necessary to fully understand potential chronic effects, particularly regarding reproductive and developmental toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.